molecular formula C17H23NO3 B2838936 1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid CAS No. 1706460-23-2

1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid

Cat. No.: B2838936
CAS No.: 1706460-23-2
M. Wt: 289.375
InChI Key: PQECQAIIRLUGKK-UHFFFAOYSA-N
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Description

The compound 1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid is a cyclohexane-carboxylic acid derivative featuring a para-substituted phenyl group modified with a 2-methylpropanamido (isobutyramido) moiety. Its structural uniqueness lies in the interplay between the hydrophobic cyclohexane ring, the hydrogen-bonding carboxylic acid, and the amide-functionalized aromatic system.

Properties

IUPAC Name

1-[4-(2-methylpropanoylamino)phenyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)15(19)18-14-8-6-13(7-9-14)17(16(20)21)10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQECQAIIRLUGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2(CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: Starting from cyclohexanone, the cyclohexane ring is formed through a series of reduction and substitution reactions.

    Introduction of the carboxylic acid group: The carboxylic acid group is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the phenyl ring: The phenyl ring is attached through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Introduction of the isobutyrylamino group: The isobutyrylamino group is introduced through an amide formation reaction, using isobutyryl chloride and an amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

    Amide formation: The isobutyrylamino group can be modified through reactions with acyl chlorides or anhydrides to form new amide derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts like aluminum chloride or palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpropanamido)phenyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties References
Target Compound C17H22NO3 288.3* Isobutyramido-phenyl High hydrophobicity, moderate H-bonding -
1-[4-(2-Methylpropanamido)phenyl]cyclobutane-1-carboxylic acid C15H19NO3 261.3* Isobutyramido-phenyl Increased ring strain
4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid C12H21NO3 227.3 Pivalamido Enhanced solubility
1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid C20H23NO6S 405.5 Sulfonamido-methoxyphenoxy High acidity, rigid structure
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid C11H11ClO2 210.7 Chlorophenyl Halogen bonding potential

*Calculated based on structural analysis.

Research Findings and Implications

  • Pharmacokinetics : Sulfonamide derivatives (e.g., ) exhibit superior solubility, making them preferable for oral formulations, whereas the target compound’s hydrophobicity may favor CNS penetration .
  • Synthetic Accessibility : Cyclobutane analogs () require specialized ring-closing strategies, increasing synthetic complexity compared to cyclohexane derivatives .
  • Biological Activity : The isobutyramido group in the target compound may resist enzymatic degradation better than smaller amides, as seen in protease inhibitor studies .

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